An In-depth Technical Guide to (S)-3-Aminohex-5-enoic Acid Hydrochloride
An In-depth Technical Guide to (S)-3-Aminohex-5-enoic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core basic properties of (S)-3-Aminohex-5-enoic acid hydrochloride, a compound of interest for its potential pharmacological activities. This document outlines its chemical and physical properties, proposes a mechanism of action based on its structural similarity to known therapeutic agents, and provides detailed experimental protocols for its characterization.
Core Properties and Data
(S)-3-Aminohex-5-enoic acid hydrochloride is a chiral amino acid derivative. While specific experimental data for some of its physical properties are not widely published, the available information is summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂ClNO₂ | [1][2][3] |
| Molecular Weight | 165.62 g/mol | [3][4] |
| CAS Number | 270263-02-0, 332064-77-4 | [1][3][4][5][6][7] |
| IUPAC Name | (3S)-3-aminohex-5-enoic acid;hydrochloride | [8] |
| Canonical SMILES | C=CC--INVALID-LINK--CC(=O)O.Cl | [8] |
| Physical Form | White to off-white powder | [2] |
| Purity | ≥95% (commercially available) | [3] |
| Melting Point | Not available in cited literature. | |
| Solubility | Not available in cited literature. | |
| pKa | Not available in cited literature. |
Proposed Mechanism of Action: GABA Transaminase Inhibition
Based on its structural analogy to vigabatrin, a known anticonvulsant drug, (S)-3-Aminohex-5-enoic acid hydrochloride is proposed to act as an irreversible inhibitor of γ-aminobutyric acid transaminase (GABA-T).[9][10][11] GABA-T is the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA in the central nervous system.[9][10]
The proposed mechanism involves the following steps:
-
(S)-3-Aminohex-5-enoic acid hydrochloride enters GABAergic synapses.
-
It acts as a "suicide" substrate for the GABA-T enzyme. [11]
-
An irreversible covalent bond is formed between the compound and the enzyme, leading to its inactivation. [11][12]
-
The degradation of GABA is consequently blocked. [9]
-
This leads to an accumulation of GABA in the presynaptic neuron and an increase in its concentration in the synaptic cleft. [9][10][12]
-
Elevated GABA levels enhance inhibitory neurotransmission by acting on postsynaptic GABA receptors (GABA-A and GABA-B). [11]
-
The increased inhibitory tone helps to suppress excessive neuronal excitation, which is beneficial in conditions like epilepsy. [9][10]
This sustained elevation of GABA levels is a key therapeutic effect, as it can produce a prolonged anticonvulsant effect.[10]
Signaling Pathway Diagram
Caption: Proposed mechanism of action of (S)-3-Aminohex-5-enoic acid hydrochloride.
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are provided below.
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the determination of the thermodynamic equilibrium solubility of (S)-3-Aminohex-5-enoic acid hydrochloride.[13][14][15][16][17]
1. Materials:
-
(S)-3-Aminohex-5-enoic acid hydrochloride powder
-
Purified water (e.g., Milli-Q or equivalent)
-
Phosphate buffered saline (PBS), pH 7.4
-
0.1 M Hydrochloric acid (HCl), pH 1.2
-
Glass vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer
-
Analytical balance
2. Procedure:
-
Prepare solutions of purified water, PBS (pH 7.4), and 0.1 M HCl.
-
Add an excess amount of (S)-3-Aminohex-5-enoic acid hydrochloride to a series of vials, each containing a known volume of one of the prepared solvents. Ensure undissolved solid is visible.
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the samples to stand to let the excess solid settle.
-
Carefully withdraw an aliquot from the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with the respective solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC-UV or UV-Vis spectrophotometry method against a standard curve.
-
Express the solubility in mg/mL or µg/mL.
Experimental Workflow: Shake-Flask Solubility Determination
Caption: Workflow for determining solubility via the shake-flask method.
Determination of pKa (Potentiometric Titration)
This protocol describes the determination of the acid dissociation constants (pKa) of the carboxylic acid and amino groups of (S)-3-Aminohex-5-enoic acid hydrochloride.[18][19][20]
1. Materials:
-
(S)-3-Aminohex-5-enoic acid hydrochloride
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Purified, CO₂-free water
-
pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10)
-
Magnetic stirrer and stir bar
-
Burette (10 mL or 25 mL)
-
Beaker (50 mL or 100 mL)
2. Procedure:
-
Accurately weigh a sample of (S)-3-Aminohex-5-enoic acid hydrochloride and dissolve it in a known volume of CO₂-free water to create a solution of known concentration (e.g., 0.01 M).
-
Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode into the solution.
-
Record the initial pH of the solution.
-
Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution from the burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration until the pH reaches approximately 11-12.
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The pKa values correspond to the pH at the half-equivalence points. The first pKa (pKa₁) for the carboxylic acid group will be in the acidic range, and the second pKa (pKa₂) for the amino group will be in the basic range. The equivalence points are identified as the points of steepest inflection on the curve.
Experimental Workflow: pKa Determination by Titration
Caption: Workflow for determining pKa values by potentiometric titration.
Safety and Handling
For detailed safety and handling information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. General precautions for handling powdered chemicals should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.[21]
Disclaimer: This document is intended for informational purposes for research and development professionals. The proposed mechanism of action is based on structural analogy and requires experimental confirmation. All laboratory work should be conducted in accordance with established safety protocols.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. H-beta-HoGly(Allyl)-OH.HCl, CasNo.270263-02-0 Watson International Ltd United Kingdom [watson.lookchem.com]
- 3. (S)-3-aminohex-5-enoic acid hydrochloride | CymitQuimica [cymitquimica.com]
- 4. scbt.com [scbt.com]
- 5. 332064-77-4|(S)-3-Aminohex-5-enoic acid hydrochloride|BLD Pharm [bldpharm.com]
- 6. chempep.com [chempep.com]
- 7. (3S)-3-aminohex-5-enoic acid hydrochloride | 332064-77-4 [sigmaaldrich.cn]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. What is the mechanism of Vigabatrin? [synapse.patsnap.com]
- 10. Mechanism of action of vigabatrin: correcting misperceptions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring human brain GABA in vivo: effects of GABA-transaminase inhibition with vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 14. enamine.net [enamine.net]
- 15. researchgate.net [researchgate.net]
- 16. quora.com [quora.com]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. vlabs.iitkgp.ac.in [vlabs.iitkgp.ac.in]
- 20. dergipark.org.tr [dergipark.org.tr]
- 21. sigmaaldrich.com [sigmaaldrich.com]
